molecular formula C8H7ClF3NO2 B2519820 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol CAS No. 95355-48-9

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol

Cat. No.: B2519820
CAS No.: 95355-48-9
M. Wt: 241.59
InChI Key: JFFVSZPRUYRXOJ-UHFFFAOYSA-N
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Description

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring

Scientific Research Applications

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds are known to be harmful if swallowed, in contact with skin, or if inhaled . They may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethylene glycol. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)ethanol.

    Haloxyfop-P-methyl: An herbicide that shares a similar trifluoromethyl-pyridine structure.

    Fluazifop-butyl: Another herbicide with a related chemical structure

Uniqueness

This compound is unique due to its combination of a trifluoromethyl group and a hydroxyl-ethyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO2/c9-6-3-5(8(10,11)12)4-13-7(6)15-2-1-14/h3-4,14H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFVSZPRUYRXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)OCCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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